Islanditoxin

Vue d'ensemble

Description

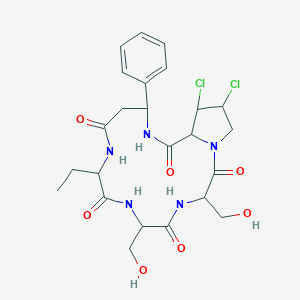

Islanditoxin is a novel peptide toxin produced by the fungus Penicillium islandicum. It consists of five amino acids, three of which are common protein components, while the remaining two, D-β-phenyl-β-aminopropionic acid and L-dichloroproline, are unique and not previously encountered in nature . The molecular formula of this compound is C25H33O8N5Cl2 .

Méthodes De Préparation

Islanditoxin is isolated from the cultured broth of Penicillium islandicum. The isolation process involves several steps, including the extraction of the compound from the culture medium, followed by purification through recrystallization. When recrystallized from methanol, this compound forms a monomethanolate, while recrystallization from water yields a monohydrate . The compound is stable in acidic and neutral solutions but becomes labile in basic conditions, leading to the loss of its toxicity .

Analyse Des Réactions Chimiques

Islanditoxin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the structure of this compound, affecting its biological activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Islanditoxin has several scientific research applications, including:

Chemistry: The unique structure of this compound makes it an interesting subject for studying peptide synthesis and modification.

Biology: this compound’s toxicity and interaction with biological systems provide insights into fungal metabolites and their effects on living organisms.

Medicine: Research into this compound’s mechanism of action and potential therapeutic applications is ongoing, particularly in understanding its effects on cellular processes.

Industry: The compound’s unique properties may have applications in developing new industrial processes or products

Mécanisme D'action

Islanditoxin exerts its effects by interacting with specific molecular targets in biological systems. The exact mechanism involves binding to cellular receptors or enzymes, leading to the disruption of normal cellular functions. The pathways involved in this compound’s action are still under investigation, but it is known to affect protein synthesis and cellular metabolism .

Comparaison Avec Des Composés Similaires

Islanditoxin is unique due to its combination of common and novel amino acids. Similar compounds include other peptide toxins produced by fungi, such as:

Aflatoxins: Produced by Aspergillus species, these toxins are known for their carcinogenic properties.

Ochratoxins: Produced by Aspergillus and Penicillium species, these toxins are nephrotoxic and hepatotoxic.

Patulin: Produced by Penicillium and Aspergillus species, this toxin is known for its mutagenic and carcinogenic effects

This compound stands out due to its unique amino acid composition and the specific biological effects it exerts.

Activité Biologique

Islanditoxin is a toxic metabolite produced by the fungus Penicillium islandicum, characterized as a cyclic polypeptide composed of five amino acids. Among these, three are standard amino acids, while the other two, d-β-phenyl-β-aminopropionic acid and l-dichloroproline, are unique and not commonly found in nature. This article delves into the biological activity of this compound, focusing on its toxicological effects, potential applications, and related research findings.

Structure and Composition

This compound's structure is essential for understanding its biological activity. It is classified as a cyclic peptide, which contributes to its stability and interaction with biological systems. The unique amino acids in its composition play a significant role in its toxicity and biological effects.

| Component | Type |

|---|---|

| d-β-phenyl-β-aminopropionic acid | Non-standard amino acid |

| l-dichloroproline | Non-standard amino acid |

| Standard amino acids | Three (specific types not detailed) |

Toxicological Effects

This compound exhibits several toxicological effects that have been documented in various studies. Its hepatotoxic and carcinogenic properties have been particularly noted, making it a significant concern in agricultural settings where Penicillium islandicum is prevalent.

Mechanisms of Toxicity

- Hepatotoxicity : Studies indicate that this compound can cause liver damage, leading to conditions such as hepatocellular injury.

- Carcinogenicity : Research has classified this compound among compounds with potential carcinogenic effects, raising concerns about long-term exposure.

- Immunosuppression : Some cyclic peptides similar to this compound have shown immunosuppressive activities, which could exacerbate infections in exposed individuals.

Case Studies and Research Findings

Numerous studies have been conducted to assess the biological activity of this compound. Below are selected findings from significant research:

- Toxicity Assessment : A study published in the Bulletin of the Agricultural Chemical Society of Japan detailed the structure of this compound and its toxic effects on various biological systems . The research highlighted its ability to induce oxidative stress in liver cells.

- Mycotoxin Impact on Agriculture : Research has shown that Penicillium islandicum can adversely affect crops by producing mycotoxins like this compound, leading to reduced agricultural productivity . The yellowing of rice caused by this fungus is a notable example.

- Comparative Analysis : A comprehensive review on mycotoxins indicated that this compound shares toxicological profiles with other well-known mycotoxins, emphasizing its potential health risks .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Hepatotoxic | Causes liver damage and dysfunction |

| Carcinogenic | Potentially induces cancer |

| Immunosuppressive | May weaken immune responses |

| Phytotoxic | Affects plant health, reducing yields |

Propriétés

IUPAC Name |

17,18-dichloro-9-ethyl-3,6-bis(hydroxymethyl)-13-phenyl-1,4,7,10,14-pentazabicyclo[14.3.0]nonadecane-2,5,8,11,15-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31Cl2N5O7/c1-2-14-21(35)29-16(10-32)22(36)30-17(11-33)24(38)31-9-13(25)19(26)20(31)23(37)28-15(8-18(34)27-14)12-6-4-3-5-7-12/h3-7,13-17,19-20,32-33H,2,8-11H2,1H3,(H,27,34)(H,28,37)(H,29,35)(H,30,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUAVRQIJPKJTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC(C(=O)NC(C(=O)N2CC(C(C2C(=O)NC(CC(=O)N1)C3=CC=CC=C3)Cl)Cl)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31Cl2N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905823 | |

| Record name | 17,18-Dichloro-7-ethyl-1,5,8,11-tetrahydroxy-10,13-bis(hydroxymethyl)-3-phenyl-4,7,10,13,16,17,18,18a-octahydropyrrolo[2,1-c][1,4,7,10,13]pentaazacyclohexadecin-14(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Islanditoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030458 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10089-09-5 | |

| Record name | Islanditoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010089095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17,18-Dichloro-7-ethyl-1,5,8,11-tetrahydroxy-10,13-bis(hydroxymethyl)-3-phenyl-4,7,10,13,16,17,18,18a-octahydropyrrolo[2,1-c][1,4,7,10,13]pentaazacyclohexadecin-14(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Islanditoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030458 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250 - 251 °C | |

| Record name | Islanditoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030458 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.